geissoschizoline N(4)-oxide

CAS No.:

Cat. No.: VC1877700

Molecular Formula: C19H26N2O2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26N2O2 |

|---|---|

| Molecular Weight | 314.4 g/mol |

| IUPAC Name | [(1S,9S,10S,11S,12S,17S)-12-ethyl-14-oxido-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol |

| Standard InChI | InChI=1S/C19H26N2O2/c1-2-12-10-21(23)8-7-19-15-5-3-4-6-16(15)20-18(19)14(11-22)13(12)9-17(19)21/h3-6,12-14,17-18,20,22H,2,7-11H2,1H3/t12-,13+,14+,17+,18+,19-,21?/m1/s1 |

| Standard InChI Key | TWXSNNUYFGAFNA-IROWCEQYSA-N |

| Isomeric SMILES | CC[C@@H]1C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1[C@@H]([C@@H]3NC5=CC=CC=C45)CO)[O-] |

| Canonical SMILES | CCC1C[N+]2(CCC34C2CC1C(C3NC5=CC=CC=C45)CO)[O-] |

Introduction

Chemical Structure and Properties

Molecular Structure

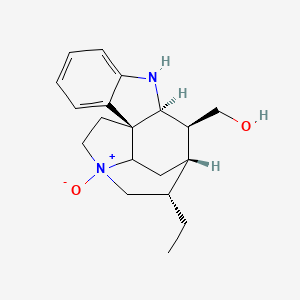

Geissoschizoline N(4)-oxide is structurally related to geissoschizoline (C₁₉H₂₆N₂O), with the addition of an oxygen atom at the N-4 position . The parent compound, geissoschizoline, is characterized by a complex pentacyclic structure featuring an indole moiety fused with an aliphatic ring system. The N-oxide modification occurs at one of the nitrogen atoms in the molecule, specifically at position 4, creating a quaternary nitrogen center with a direct N-O bond.

Physicochemical Properties

While the search results don't provide specific physicochemical data for geissoschizoline N(4)-oxide, we can extrapolate some properties based on similar compounds. The N-oxide functional group typically increases the polarity and water solubility compared to the parent compound. This modification also affects the basicity of the nitrogen atom, which can influence the compound's pharmacokinetic properties, including absorption, distribution, and metabolism.

The parent compound, geissoschizoline, has a molecular weight of 298.4 g/mol , suggesting that the N-oxide derivative would have a molecular weight of approximately 314.4 g/mol (accounting for the additional oxygen atom). Like other indole alkaloids, it likely exists as a crystalline solid under standard conditions.

Natural Sources and Isolation

Botanical Sources

Geissoschizoline N(4)-oxide has been isolated from the bark of Geissospermum sericeum Benth. & Hook.f. ex Miers, a plant belonging to the Apocynaceae family . This tree species is native to tropical regions of South America, particularly the Amazon rainforest, and has been traditionally used in folk medicine for various ailments.

Geissospermum sericeum has been reported to contain several other alkaloids with biological activity, including the parent compound geissoschizoline, 1,2-dehydrogeissoschizoline, and the β-carboline alkaloid flavopereirine . The co-occurrence of these structurally related compounds suggests a common biosynthetic pathway within the plant.

Isolation and Purification Methods

The isolation of geissoschizoline N(4)-oxide from plant material typically involves several steps of extraction and chromatographic purification. Based on standard natural product isolation procedures, the general process likely includes:

-

Collection and preparation of plant material (typically bark)

-

Extraction with organic solvents or acidified aqueous solutions

-

Liquid-liquid partitioning to separate alkaloid-rich fractions

-

Multiple chromatographic steps, which may include column chromatography, thin-layer chromatography, and high-performance liquid chromatography

-

Structure elucidation using spectroscopic methods, particularly nuclear magnetic resonance (NMR) and mass spectrometry

The structure identification of geissoschizoline N(4)-oxide was likely confirmed through comprehensive spectral analysis, including 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) . These techniques allow researchers to determine the precise location of the N-oxide functional group within the molecular structure.

Structure-Activity Relationships

Comparison with Related Compounds

The isolation of geissoschizoline N(4)-oxide alongside its parent compound geissoschizoline and another derivative, 1,2-dehydrogeissoschizoline, offers an opportunity to examine structure-activity relationships within this class of compounds . By comparing the biological activities of these structurally related compounds, researchers can gain insights into how specific structural features influence activity.

The N-oxide functional group in geissoschizoline N(4)-oxide represents a significant modification that likely affects the compound's biological properties compared to geissoschizoline. N-oxides generally exhibit altered drug-like properties, including changes in polarity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to differences in pharmacokinetic properties and receptor interactions.

Analytical Methods for Detection and Quantification

Spectroscopic Characterization

The identification and structural characterization of geissoschizoline N(4)-oxide rely heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like HMBC, plays a crucial role in determining the position of the N-oxide group within the molecule . These techniques provide information about the connectivity of atoms and the specific chemical environment of each nucleus in the compound.

Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is also valuable for confirming the molecular formula and identifying specific fragmentation patterns characteristic of the compound. The addition of an oxygen atom in the N-oxide would be readily apparent as a mass increase of 16 atomic mass units compared to the parent compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry, fluorescence detection, or mass spectrometry, likely plays a significant role in both the isolation and quantification of geissoschizoline N(4)-oxide. These techniques allow for the separation of complex mixtures of alkaloids and the precise quantification of individual components.

The development of specific analytical methods for geissoschizoline N(4)-oxide would be valuable for quality control of plant extracts, pharmacokinetic studies, and further research into its biological activities.

Current Research Challenges and Future Directions

Synthetic Accessibility

One challenge in further research on geissoschizoline N(4)-oxide is likely the limited natural supply of the compound. As a minor constituent in a tropical plant species, large-scale isolation would be neither economically viable nor environmentally sustainable. The development of efficient synthetic routes to geissoschizoline N(4)-oxide would be valuable for providing sufficient material for comprehensive biological evaluation.

Synthetic approaches might include total synthesis or semi-synthesis from more readily available precursors. The complex structure of indole alkaloids makes this a challenging but intellectually stimulating problem for synthetic chemists.

Future Research Directions

Several promising research directions for geissoschizoline N(4)-oxide include:

-

Comprehensive evaluation of its biological activities beyond antiplasmodial effects

-

Detailed structure-activity relationship studies through the synthesis of analogues

-

Investigation of its molecular mechanisms of action using proteomics, metabolomics, and molecular biology techniques

-

Exploration of potential synergistic effects with established antimalarial drugs

-

Development of drug delivery systems to improve its pharmacokinetic profile if warranted by its biological activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume